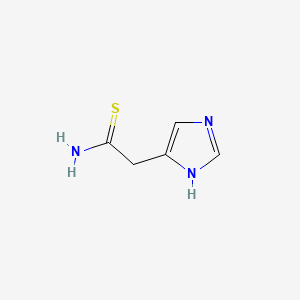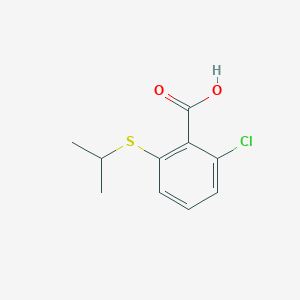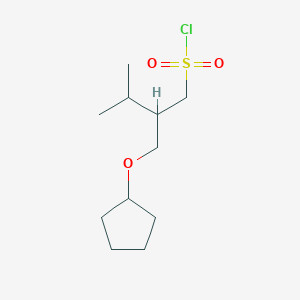
ethyl (2Z)-3-(pyridin-2-yl)but-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (2Z)-3-(pyridin-2-yl)but-2-enoate is an organic compound that belongs to the class of esters It is characterized by the presence of a pyridine ring attached to a but-2-enoate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2Z)-3-(pyridin-2-yl)but-2-enoate can be achieved through several methods. One common approach involves the reaction of pyridine-2-carbaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds via a Knoevenagel condensation, followed by an esterification step to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium or rhodium complexes can be employed to facilitate the reaction and enhance selectivity.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl (2Z)-3-(pyridin-2-yl)but-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the ester moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
Ethyl (2Z)-3-(pyridin-2-yl)but-2-enoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals.
Mecanismo De Acción
The mechanism of action of ethyl (2Z)-3-(pyridin-2-yl)but-2-enoate involves its interaction with specific molecular targets. For instance, in biological systems, the compound may inhibit certain enzymes by binding to their active sites, thereby modulating metabolic pathways. The exact pathways and targets can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl (2E)-3-(pyridin-2-yl)but-2-enoate: A geometric isomer with different spatial arrangement around the double bond.
Methyl (2Z)-3-(pyridin-2-yl)but-2-enoate: A similar compound with a methyl ester group instead of an ethyl ester group.
Ethyl (2Z)-3-(pyridin-3-yl)but-2-enoate: A positional isomer with the pyridine ring attached at a different position.
Uniqueness
This compound is unique due to its specific geometric configuration and the presence of the pyridine ring at the 2-position. This configuration can influence its reactivity and interactions with other molecules, making it distinct from its isomers and analogs.
Propiedades
Fórmula molecular |
C11H13NO2 |
|---|---|
Peso molecular |
191.23 g/mol |
Nombre IUPAC |
ethyl (Z)-3-pyridin-2-ylbut-2-enoate |
InChI |
InChI=1S/C11H13NO2/c1-3-14-11(13)8-9(2)10-6-4-5-7-12-10/h4-8H,3H2,1-2H3/b9-8- |
Clave InChI |
HZIBXOUYZSLKHK-HJWRWDBZSA-N |
SMILES isomérico |
CCOC(=O)/C=C(/C)\C1=CC=CC=N1 |
SMILES canónico |
CCOC(=O)C=C(C)C1=CC=CC=N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



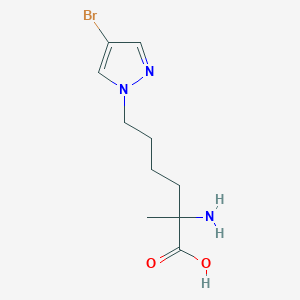
![3-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[3.3]heptan-1-one](/img/structure/B13615178.png)
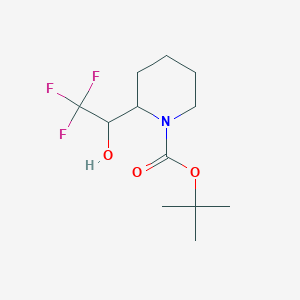
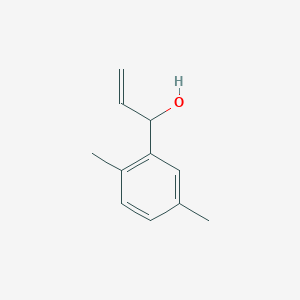

![11,11-Difluoro-8-azadispiro[3.0.55.14]undecane](/img/structure/B13615196.png)

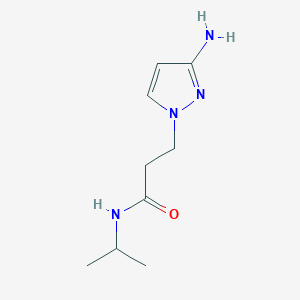
![o-(Bicyclo[2.2.1]heptan-2-ylmethyl)hydroxylamine](/img/structure/B13615205.png)
